molecular formula C9H17NO2 B8750346 Ethyl 4-methylpiperidine-3-carboxylate

Ethyl 4-methylpiperidine-3-carboxylate

Cat. No.: B8750346
M. Wt: 171.24 g/mol
InChI Key: RHZNGIWPRAAMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methylpiperidine-3-carboxylate (C₉H₁₇NO₂, MW 173.24 g/mol) is a piperidine-derived ester with a methyl group at position 4 and an ethoxycarbonyl group at position 2. The compound is synthesized via diastereomeric salt resolution using (2S,3S)-2,3-dihydroxysuccinic acid, yielding a 15:1 cis:trans ratio . This method ensures high enantiomeric purity, critical for applications in drug development.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 4-methylpiperidine-3-carboxylate

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-10-5-4-7(8)2/h7-8,10H,3-6H2,1-2H3

InChI Key

RHZNGIWPRAAMNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCCC1C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate
  • Structure : Features a 4-methylbenzyl substituent at position 3 and an oxalate counterion.
  • Molecular Formula: C₁₈H₂₅NO₆ (MW 351.4 g/mol) .
  • The oxalate salt improves aqueous solubility, making it suitable for formulation .
Methyl 4-methylpiperidine-3-carboxylate
  • Structure : Methyl ester analog with a methoxycarbonyl group instead of ethoxy.
  • Synthesis : Prepared via hydrogenation of methyl 4-methylnicotinate using PtO₂, yielding a 70:30 diastereomeric mixture .
  • Key Differences : The smaller methyl ester reduces molecular weight (MW 157.21 g/mol) and alters polarity, affecting chromatographic behavior (e.g., RF values) .
Ethyl 4-piperidone-3-carboxylate hydrochloride
  • Structure : Contains a ketone at position 4 (4-oxo group) and a hydrochloride salt.
  • Properties : The ketone enhances reactivity toward nucleophiles (e.g., in reductive amination). The hydrochloride salt (MW 207.66 g/mol) improves crystallinity and stability .

Physicochemical and Spectroscopic Properties

Compound ¹H NMR Features (CDCl₃) ¹³C NMR Shifts (δ, ppm) Notable Data
This compound δ 1.24 (t, J = 7.4 Hz, CH₃), 4.12 (q, ester) 172.2 (C=O), 61.7 (OCH₂CH₃) RF = 0.36 (1-2 isomer)
Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate δ 2.31 (s, Ar-CH₃), 3.57–3.51 (piperidine) 172.6 (C=O), 44.7 (NCH₂) CAS: 623950-04-9
Ethyl 4-piperidone-3-carboxylate HCl δ 7.33 (bs, NH), 3.15 (t, J = 6.9 Hz) 172.6 (C=O), 50.6 (NCH₂) mp: 172–175°C

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